molecular formula C8H9NS2 B8576905 2-(Methylaminomethyl)thieno[2,3-b]thiophene

2-(Methylaminomethyl)thieno[2,3-b]thiophene

Cat. No. B8576905
M. Wt: 183.3 g/mol
InChI Key: HIOXALQMFZFFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylaminomethyl)thieno[2,3-b]thiophene is a useful research compound. Its molecular formula is C8H9NS2 and its molecular weight is 183.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methylaminomethyl)thieno[2,3-b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylaminomethyl)thieno[2,3-b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Methylaminomethyl)thieno[2,3-b]thiophene

Molecular Formula

C8H9NS2

Molecular Weight

183.3 g/mol

IUPAC Name

N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine

InChI

InChI=1S/C8H9NS2/c1-9-5-7-4-6-2-3-10-8(6)11-7/h2-4,9H,5H2,1H3

InChI Key

HIOXALQMFZFFAS-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=C(S1)SC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of ethyl thieno[2,3-b]thiophene-2-carboxylate (3.84 g, 18.1 mmole) in 40% aqueous CH3NH2 (100 mL) and MeOH (10 mL) was stirred at RT for 18 hr. During that time the suspension became a solution. The mixture was concentrated to approximately ⅓ volume at which time the product precipitated. The solid was collected by filtration, washed with H2O, and dried in vacuo to give the title compound (3.01 g, 85%): 1H NMR (400 MHz, d6-DMSO) δ 8.60 (bs,1H), 7.92 (s,1H), 7.67 (d, J=5.2 Hz, 1H), 7.38 (d, J=5.2 Hz,1H), 2.78 (d, J=4.6 Hz. 3H).
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.